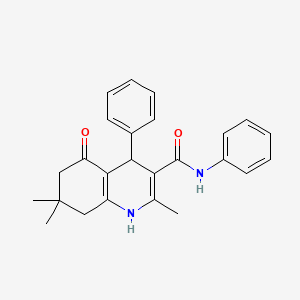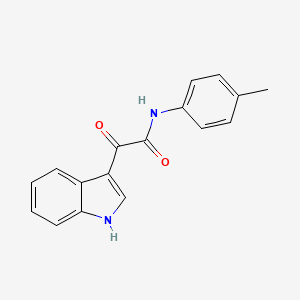![molecular formula C30H22N2 B11045913 1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole](/img/structure/B11045913.png)
1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is known for its unique structure, which includes a fused azepine ring, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
The synthesis of 1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole typically involves multiple steps. One common method is the Fischer indole synthesis, which starts with the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole, which, after several steps, forms the desired azepinoindole
Analyse Des Réactions Chimiques
1-Methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Applications De Recherche Scientifique
1-Methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as a biologically active compound with various therapeutic properties.
Medicine: Research is ongoing to investigate its potential use in treating diseases, including cancer and microbial infections.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties
Mécanisme D'action
The mechanism of action of 1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to influence various biological activities through its indole moiety .
Comparaison Avec Des Composés Similaires
1-Methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties. The uniqueness of this compound lies in its fused azepine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C30H22N2 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
3-methyl-2,10,12-triphenyl-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C30H22N2/c1-32-27-19-11-18-25-29(27)28(30(32)23-16-9-4-10-17-23)24(21-12-5-2-6-13-21)20-26(31-25)22-14-7-3-8-15-22/h2-20H,1H3 |
Clé InChI |
XKQLUGFNZRMEHC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC3=C2C(=C1C4=CC=CC=C4)C(=CC(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11045849.png)
![N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11045859.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone](/img/structure/B11045867.png)
![6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11045875.png)
![2-chloro-1-[6-fluoro-2,2,4-trimethyl-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11045876.png)
![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11045878.png)
![8-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11045886.png)
![4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole](/img/structure/B11045898.png)
![(2-Bromo-4,5-dimethoxyphenyl)[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone](/img/structure/B11045903.png)
![(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-methoxy-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11045905.png)
![1,3-bis(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11045927.png)